molecular formula C18H20N4O2 B10992578 4-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]butanamide

4-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]butanamide

Cat. No.: B10992578
M. Wt: 324.4 g/mol
InChI Key: UIDXOZNXJKNDSC-UHFFFAOYSA-N
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Description

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical and biological properties .

Scientific Research Applications

4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its antitumor activity . The pyrrole group can enhance the compound’s binding affinity to its targets, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE apart is its unique combination of the quinazolinone core with the pyrrole and butanamide groups. This combination enhances its chemical diversity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-(2-pyrrol-1-ylethyl)butanamide

InChI

InChI=1S/C18H20N4O2/c23-17(19-10-13-22-11-3-4-12-22)9-5-8-16-20-15-7-2-1-6-14(15)18(24)21-16/h1-4,6-7,11-12H,5,8-10,13H2,(H,19,23)(H,20,21,24)

InChI Key

UIDXOZNXJKNDSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCN3C=CC=C3

Origin of Product

United States

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